6-chloro-N-cyclobutylpyridazin-3-amine
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Overview
Description
6-Chloro-N-cyclobutylpyridazin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H10ClN3. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom and a cyclobutyl group attached to the pyridazine ring makes this compound unique and potentially useful in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridazine with cyclobutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclobutylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-Chloro-N-cyclobutylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclobutylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-cyclohexylpyridazin-3-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
3-Amino-6-chloropyridazine: Lacks the cyclobutyl group but shares the pyridazine core and chlorine substitution.
Uniqueness
6-Chloro-N-cyclobutylpyridazin-3-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as increased binding affinity to certain molecular targets or improved pharmacokinetic properties.
Properties
CAS No. |
1010422-26-0 |
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Molecular Formula |
C8H10ClN3 |
Molecular Weight |
183.64 g/mol |
IUPAC Name |
6-chloro-N-cyclobutylpyridazin-3-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-4-5-8(12-11-7)10-6-2-1-3-6/h4-6H,1-3H2,(H,10,12) |
InChI Key |
UQYBRBJGEDDXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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